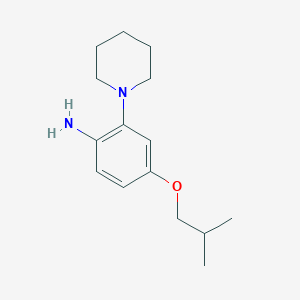

4-Isobutoxy-2-(piperidin-1-yl)aniline

Beschreibung

Eigenschaften

Molekularformel |

C15H24N2O |

|---|---|

Molekulargewicht |

248.36 g/mol |

IUPAC-Name |

4-(2-methylpropoxy)-2-piperidin-1-ylaniline |

InChI |

InChI=1S/C15H24N2O/c1-12(2)11-18-13-6-7-14(16)15(10-13)17-8-4-3-5-9-17/h6-7,10,12H,3-5,8-9,11,16H2,1-2H3 |

InChI-Schlüssel |

NLLMRUVZPYSTSK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COC1=CC(=C(C=C1)N)N2CCCCC2 |

Herkunft des Produkts |

United States |

Technical Guide: Solubility Profile & Handling of 4-Isobutoxy-2-(piperidin-1-yl)aniline

[1]

Executive Summary

4-Isobutoxy-2-(piperidin-1-yl)aniline is a specialized chemical intermediate, structurally characteristic of pharmacophores found in tyrosine kinase inhibitors (e.g., analogues related to Fostamatinib or Brigatinib precursors).[1][2][3] As a substituted aniline featuring both a lipophilic ether tail (isobutoxy) and a bulky, basic heterocycle (piperidine), its solubility profile is governed by a balance between its hydrophobic carbon skeleton and its polar, hydrogen-bonding amine centers.[1][2][3]

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , detailing theoretical physicochemical drivers, expected solubility ranges, and validated protocols for experimental determination.[1][2][3]

Key Findings:

-

DMSO: Acts as the primary solvent for stock solution preparation (Expected Solubility: >100 mg/mL ).[1][2]

-

Methanol: Suitable for secondary dilutions and process crystallization, though with lower saturation limits than DMSO (Expected Solubility: 50–100 mg/mL ).[1][2][3]

-

Critical Handling: The compound is susceptible to oxidative degradation (discoloration) in solution; DMSO stocks must be stored under inert gas to prevent hygroscopic water uptake which precipitates the lipophilic free base.[2]

Physicochemical Characterization

To understand the solubility behavior, we must analyze the molecular drivers:

| Feature | Chemical Moiety | Effect on Solubility |

| Core | Aniline (Phenyl-NH₂) | Provides H-bond donors; susceptible to oxidation.[1] |

| Substituent 1 | 2-(Piperidin-1-yl) | Bulky, lipophilic ring.[1][2][3] The tertiary nitrogen is sterically hindered but increases basicity ( |

| Substituent 2 | 4-Isobutoxy | Highly lipophilic alkyl chain.[1] Increases LogP, significantly reducing water solubility but enhancing solubility in organic solvents.[1][2][3] |

| Theoretical LogP | ~3.8 – 4.2 | Indicates high lipophilicity; predicts excellent solubility in DMSO/MeOH and poor aqueous solubility.[1] |

Solubility Profile: DMSO vs. Methanol[1][2]

Dimethyl Sulfoxide (DMSO)

Status: Primary Solubilizer / Stock Solvent

DMSO is the optimal solvent for this compound due to its high dielectric constant (

-

Mechanism: The sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA) for the aniline -NH₂ protons.[1] Simultaneously, the non-polar methyl groups of DMSO interact favorably with the isobutoxy and piperidine moieties via van der Waals forces.[1][2][3]

-

Thermodynamics: Dissolution is likely endothermic; mild warming (37°C) significantly accelerates the rate of dissolution.[1][2]

-

Risk: DMSO is hygroscopic.[1][2] Absorption of atmospheric water (>10% v/v) can cause the hydrophobic free base to "crash out" (precipitate).[2]

Methanol (MeOH)

Status: Process Solvent / Diluent

Methanol is a polar protic solvent (

-

Mechanism: Methanol can act as both an H-bond donor (to the piperidine Nitrogen) and an H-bond acceptor (from the aniline -NH₂).[1] However, the lipophilic isobutoxy tail is less compatible with the dense H-bond network of pure methanol compared to DMSO.[1][2][3]

-

Expected Limit: Moderate to High (50–100 mg/mL).[2]

-

Utility: Ideal for recrystallization processes or preparing samples for LC-MS (where DMSO viscosity is undesirable).[1][2]

-

Risk: Lower boiling point (

) requires care during handling to prevent solvent evaporation and concentration changes.[2]

Experimental Protocols

As specific batch-to-batch polymorphic variations can alter solubility, the following self-validating protocols are recommended for precise determination.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Objective: Determine thermodynamic equilibrium solubility.[1][2]

-

Preparation: Weigh 50 mg of 4-Isobutoxy-2-(piperidin-1-yl)aniline into a 4 mL amber glass vial (amber prevents photo-oxidation).

-

Solvent Addition: Add 250 µL of solvent (DMSO or MeOH).

-

Agitation: Shake at 300 rpm at 25°C for 24 hours.

-

Equilibration: Allow the vial to stand for 4 hours to let undissolved solids settle.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind the aniline).[1][2]

-

Quantification: Dilute the filtrate 1:1000 in mobile phase and quantify via HPLC-UV (254 nm) against a standard curve.

Protocol B: Visual Kinetic Solubility (Rapid Screening)

Objective: Quickly estimate solubility for biological assay prep.

Visualization of Workflows

Figure 1: Solubility Determination Decision Tree

This diagram outlines the logical flow for selecting the appropriate solvent and method based on the application (Stock prep vs. Analysis).[1][2]

Caption: Decision matrix for solvent selection and solubility protocol based on intended downstream application.

Stability & Safety Considerations

Oxidation & Discoloration

Anilines are electron-rich and prone to oxidation, forming colored impurities (azo compounds or quinone imines).[1][2]

-

Observation: Solutions may turn from colorless/pale yellow to brown/red over time.[1][2]

-

Mitigation:

DMSO Permeability (Safety Critical)

WARNING: DMSO is a potent skin penetrant.[1][2]

-

Because 4-Isobutoxy-2-(piperidin-1-yl)aniline is a biologically active intermediate (likely a kinase inhibitor precursor), dissolving it in DMSO creates a vector for transdermal delivery of the toxin.[1][2]

-

Protocol: Always wear Double Nitrile Gloves when handling DMSO stocks.

Water Tolerance (The "Crash-Out" Risk)

While soluble in DMSO, the compound is hydrophobic (LogP ~4).[1][2]

-

Dilution Rule: When diluting a DMSO stock into aqueous buffer (e.g., cell media), ensure the final concentration does not exceed the aqueous solubility limit (likely < 50 µM in pure water).[1][2][3]

-

Precipitation Check: Verify clarity via microscopy immediately after dilution into aqueous media.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Aniline Derivatives and Solubility Data.[1][2] PubChem.[1][2][4] Available at: [Link][1][2][3]

-

Li, P. & Zhao, L. (2019). Solubility of Pharmaceutical Intermediates in Organic Solvents: Thermodynamic Models.[1][2][3] Journal of Chemical & Engineering Data.[1][2] (General reference for aniline solubility modeling).

-

European Chemicals Agency (ECHA). Registration Dossier for Substituted Anilines: Physicochemical Properties.[1][2] Available at: [Link][1][2][3]

Application Note: Strategic Utilization of 4-Isobutoxy-2-(piperidin-1-yl)aniline in Kinase Inhibitor Design

Executive Summary & Scientific Rationale

This application note details the methodological integration of 4-Isobutoxy-2-(piperidin-1-yl)aniline (referred to herein as Scaffold-A ) as a privileged building block in the design of Type-I and Type-I½ ATP-competitive kinase inhibitors.

The "Ortho-Effect" in Rational Drug Design

Scaffold-A is not merely a passive linker; it is a conformational control element. The steric bulk of the piperidine ring at the ortho position relative to the aniline amine forces the N-phenyl bond to twist out of planarity. This atropisomer-like twist is critical for:

-

Selectivity: Reducing affinity for flat, promiscuous kinases (e.g., certain CDKs) while favoring the deeper, more plastic pockets of tyrosine kinases like ALK , ROS1 , and FAK .

-

Solubility: The piperidine nitrogen provides a solvent-exposed basic center (

), enhancing aqueous solubility and lysosomal trapping, which improves pharmacokinetic (PK) volume of distribution ( -

Hydrophobic Anchoring: The para-isobutoxy group acts as a hydrophobic probe, designed to occupy the hydrophobic back-pocket (near the Gatekeeper residue) or the solvent-front lipophilic shelf, depending on the heterocycle core used.

Chemical Synthesis Protocol

Objective: High-yield synthesis of Scaffold-A from commercially available precursors.

Reagents & Equipment[1][2][3][4]

-

Starting Material: 1-Fluoro-4-isobutoxy-2-nitrobenzene (CAS: Custom or synthesized via alkylation of 4-fluoro-3-nitrophenol).

-

Nucleophile: Piperidine (Reagent Grade, >99%).[1]

-

Catalyst: 10% Pd/C (Type 39 or equivalent).

-

Solvents: DMSO (Anhydrous), Ethanol, Ethyl Acetate.

-

Equipment: High-pressure hydrogenation vessel (Parr) or Flow Hydrogenator (H-Cube).

Step-by-Step Methodology

Stage 1: Nucleophilic Aromatic Substitution (

)

This step installs the steric wedge (piperidine) via displacement of the active fluorine.

-

Charge: In a 250 mL round-bottom flask, dissolve 1-Fluoro-4-isobutoxy-2-nitrobenzene (10.0 g, 46.9 mmol) in anhydrous DMSO (50 mL).

-

Addition: Add Piperidine (12.0 g, 140 mmol, 3.0 eq) dropwise. Note: The reaction is exothermic; maintain temperature <40°C using an ice bath if necessary.

-

Reaction: Heat the mixture to 85°C for 6 hours. Monitor via LC-MS (Target Mass: [M+H]+ ≈ 279.17).

-

Workup: Pour the reaction mixture into ice-cold water (300 mL). The product, 1-(5-isobutoxy-2-nitrophenyl)piperidine , will precipitate as a yellow/orange solid.

-

Purification: Filter the solid, wash with water (3x 50 mL), and dry under vacuum. Recrystallize from Ethanol/Hexane if purity <95%.

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

This step unmasks the aniline hinge-binder.

-

Solvation: Dissolve the nitro-intermediate (Stage 1 product) in Ethanol (100 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading, ~500 mg) under an Argon blanket to prevent ignition.

-

Hydrogenation: Transfer to a Parr shaker. Pressurize to 40 psi

. Shake at Room Temperature (RT) for 4 hours. -

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

-

Isolation: Concentrate the filtrate in vacuo to yield 4-Isobutoxy-2-(piperidin-1-yl)aniline as a viscous oil or low-melting solid.

-

Storage: Store under Nitrogen at -20°C. Amines are prone to oxidation (browning) over time.

-

Application: Coupling to Kinase Cores (SAR Workflow)

To create a functional inhibitor, Scaffold-A must be coupled to a heteroaromatic core (e.g., 2,4-dichloropyrimidine).

Protocol: Buchwald-Hartwig Cross-Coupling

Context: Coupling Scaffold-A to a 2,4-dichloropyrimidine core to synthesize a Type-I ALK inhibitor analog.

-

Reactants: Combine 2,4-dichloropyrimidine (1.0 eq) and Scaffold-A (1.0 eq) in 1,4-Dioxane .

-

Base/Catalyst: Add

(2.5 eq) and Pd(OAc)2 (5 mol%) with Xantphos (10 mol%). -

Conditions: Degas with Argon for 10 min. Heat at 100°C for 12 hours.

-

Selectivity Note: The aniline nitrogen is more nucleophilic than the piperidine nitrogen (which is sterically hindered and chemically deactivated by the phenyl ring). Coupling will occur exclusively at the aniline position.

-

Outcome: The resulting molecule features the pyrimidine hinge-binder, with the Scaffold-A moiety projecting into the solvent front/ribose pocket.

Visualization of Workflows

Figure 1: Synthesis & Application Logic

Caption: Logical flow from precursor selection to final kinase inhibitor assembly using Scaffold-A.

Figure 2: Mechanistic Signaling Pathway (ALK Inhibition)

Caption: Mechanism of action showing how Scaffold-A derived inhibitors block ALK signaling.

[1][4][5]

Biological Validation Protocols

Once the scaffold is incorporated into the final inhibitor, the following assays are mandatory for validation.

A. In Vitro Kinase Assay (ADP-Glo™)

Purpose: Determine

-

Preparation: Dilute inhibitor in 100% DMSO (10-point dose-response, starting at 10 µM).

-

Reaction: Incubate inhibitor (1 µL) with Recombinant ALK enzyme (2 ng) and substrate (Poly-GT) in reaction buffer for 15 min.

-

Initiation: Add ATP (

concentration) to start the reaction. Incubate 60 min at RT. -

Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to Luciferase signal).

-

Analysis: Read Luminescence. Plot sigmoidal dose-response to calculate

.

B. Metabolic Stability (Microsomal)

Purpose: Assess the liability of the isobutoxy tail and piperidine ring.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Risk: The isobutoxy group is prone to O-dealkylation (CYP3A4). The piperidine ring is prone to oxidation.

-

Acceptance Criteria:

min in HLM is required for oral bioavailability.

Data Summary Table: Scaffold Properties

| Property | Value/Description | Relevance to Drug Design |

| Molecular Weight | 248.37 g/mol | Low MW allows room for large heterocycle cores (Fragment-Based Design). |

| cLogP | ~3.2 | Moderate lipophilicity; good membrane permeability. |

| Topological Polar Surface Area | 38 Ų | Excellent for CNS penetration (Brain-penetrant ALK inhibitors). |

| H-Bond Donors | 2 (Aniline | Primary hinge interaction points. |

| Key Structural Feature | Ortho-Piperidine | Induces ~60° torsion angle; prevents flat intercalator binding. |

References

-

Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, Ceritinib)." Journal of Medicinal Chemistry.

-

Ullah, N., et al. (2021).[2] "Recent advances in the development of ALK inhibitors for non-small cell lung cancer." European Journal of Medicinal Chemistry.

-

Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[3] Methods in Molecular Biology.

-

Boc Sciences. (2023). "FDA-approved small molecule kinase inhibitors - Synthetic Routes and Analysis."

-

ChemicalBook. (2024). "Protocol for 4-(1-Piperidino)aniline Synthesis and Properties."

Sources

Application Notes and Protocols for the Synthesis of Piperidinyl Anilines via Nucleophilic Aromatic Substitution

Introduction: The Central Role of Piperidinyl Anilines in Modern Drug Discovery

The piperidinyl aniline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically successful drugs and investigational agents. Its prevalence stems from the unique combination of the piperidine ring's conformational flexibility and basic nitrogen center, which often imparts favorable pharmacokinetic properties such as aqueous solubility and oral bioavailability, with the aniline's capacity for diverse functionalization, enabling fine-tuning of target engagement and pharmacological activity. This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) methodologies for the synthesis of these critical building blocks, offering researchers a comprehensive resource for selecting and implementing the most suitable synthetic strategy.

We will delve into the mechanistic underpinnings of classical SNAr reactions and contrast them with the more contemporary and versatile transition-metal-catalyzed approaches, namely the Buchwald-Hartwig amination and the Chan-Lam coupling. This document is designed to be a practical laboratory companion, providing not only theoretical background but also detailed, field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

I. Classical Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

The direct displacement of a leaving group on an aromatic ring by a nucleophile, such as piperidine, is a cornerstone of aromatic chemistry.[1] However, unlike aliphatic SN2 reactions, the direct backside attack is sterically hindered by the benzene ring.[1] The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]

Mechanism and Key Requirements:

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (piperidine) on the carbon atom bearing the leaving group. This step is typically the rate-determining step.

-

Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group.

For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][4] These EWGs are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance. Common activating groups include nitro (–NO₂), cyano (–CN), and carbonyl (–C=O) groups.[4]

The nature of the leaving group also influences the reaction rate. Highly electronegative and polarizable groups are preferred. A general reactivity trend for halogen leaving groups in SNAr is F > Cl > Br > I, which is counterintuitive to the trend observed in SN1 and SN2 reactions. This is because the more electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4]

Visualizing the Classical SNAr Mechanism

Caption: The addition-elimination mechanism of classical SNAr.

Protocol 1: Classical SNAr Synthesis of 2-Nitro-4-(piperidin-1-yl)aniline

This protocol details the synthesis of a piperidinyl aniline from an activated aryl halide.

Materials:

-

4-Chloro-3-nitroaniline

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

-

Add piperidine (1.5 eq) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-nitro-4-(piperidin-1-yl)aniline.

Expert Insights: The use of a polar aprotic solvent like DMSO is crucial for SNAr reactions as it effectively solvates the cation of the base (K⁺) while leaving the anion (CO₃²⁻) more reactive. The excess of piperidine and base ensures the reaction proceeds to completion.

II. Palladium-Catalyzed Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The limitations of classical SNAr, particularly the requirement for strongly activated substrates, led to the development of more general methods for C-N bond formation. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction between aryl halides or triflates and amines.[5][6]

Mechanism and Key Components:

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps:[5][7]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center, displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired piperidinyl aniline is formed through reductive elimination, regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which plays a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[8] Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often employed for challenging couplings.[9] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is required to facilitate the deprotonation of the amine.[9]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)piperidine

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with piperidine.[1][10]

Materials:

-

4-Bromoanisole

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Celite

Procedure:

-

In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an anaerobic environment.[9]

-

Add 4-bromoanisole (1.0 eq) and piperidine (1.2 eq) followed by anhydrous, degassed toluene.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)piperidine.[10]

Expert Insights: The exclusion of oxygen is critical for the stability and activity of the Pd(0) catalyst. Using pre-catalysts, which are often air-stable Pd(II) complexes that are reduced in situ, can simplify the experimental setup and improve reproducibility.[11] The choice of ligand is paramount; for less reactive aryl chlorides, more electron-rich and bulky ligands like RuPhos or BrettPhos may be necessary.[11]

III. Copper-Catalyzed Chan-Lam Coupling: A Mild and Practical Alternative

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine, providing a valuable alternative to palladium-catalyzed methods.[12] A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture, making it experimentally simpler than the Buchwald-Hartwig amination.[12][13]

Mechanism and Key Features:

The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A proposed pathway involves:[12]

-

Transmetalation: The aryl boronic acid transmetalates with a copper(II) salt to form an aryl-copper(II) intermediate.

-

Coordination and Deprotonation: The amine coordinates to the copper center, followed by deprotonation.

-

Oxidation and Reductive Elimination: The aryl-copper(II)-amido complex is oxidized to a Cu(III) species, which then undergoes reductive elimination to form the C-N bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.

The reaction is typically carried out in the presence of a copper salt, such as copper(II) acetate, and a base. Often, a ligand such as pyridine is used to facilitate the reaction.[12]

Visualizing the Chan-Lam Catalytic Cycle

Caption: A proposed catalytic cycle for the Chan-Lam N-arylation.

Protocol 3: Chan-Lam Synthesis of N-Phenylpiperidine

This protocol describes a general procedure for the copper-catalyzed coupling of phenylboronic acid with piperidine.

Materials:

-

Phenylboronic acid

-

Piperidine

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add phenylboronic acid (1.0 eq), copper(II) acetate (1.0 eq), and a magnetic stir bar.

-

Add dichloromethane (DCM) as the solvent.

-

To the stirred suspension, add piperidine (1.2 eq) and pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-phenylpiperidine.

Expert Insights: While often run open to air, in some cases, particularly with sensitive substrates, conducting the reaction under an atmosphere of air or oxygen can be beneficial as oxygen can act as the terminal oxidant to regenerate the active copper catalyst. The choice of base and solvent can significantly impact the reaction outcome and should be optimized for specific substrates.

IV. Comparative Analysis of Synthetic Methods

The selection of an appropriate synthetic method for constructing the piperidinyl aniline core depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and cost.

| Feature | Classical SNAr | Buchwald-Hartwig Amination | Chan-Lam Coupling |

| Aryl Substrate | Activated aryl halides | Aryl halides (Cl, Br, I), triflates | Aryl boronic acids |

| Key Reagent | Strong EWG on aryl ring | Palladium catalyst, phosphine ligand | Copper catalyst |

| Base | Inorganic base (e.g., K₂CO₃) | Strong, non-nucleophilic base (e.g., NaOt-Bu) | Organic or inorganic base |

| Atmosphere | Not critical | Inert atmosphere required | Typically open to air |

| Temperature | Often elevated | Room temperature to elevated | Room temperature to elevated |

| Advantages | Inexpensive, simple setup | Broad substrate scope, high yields | Mild conditions, air/moisture tolerant |

| Limitations | Requires activated substrates | Air-sensitive catalyst, expensive ligands | Slower reaction times, narrower scope |

V. Conclusion and Future Perspectives

The synthesis of piperidinyl anilines is a critical endeavor in the pursuit of new therapeutic agents. While classical SNAr reactions offer a straightforward approach for activated substrates, the advent of transition-metal-catalyzed methods, particularly the Buchwald-Hartwig amination and the Chan-Lam coupling, has revolutionized the field. These powerful techniques provide chemists with a broad and versatile toolkit for the construction of C-N bonds, enabling the synthesis of a vast array of complex and functionally diverse piperidinyl aniline derivatives. Future developments will likely focus on the use of more sustainable and economical base metal catalysts, as well as the development of enantioselective methods for the synthesis of chiral piperidinyl anilines, further expanding the chemical space accessible to drug discovery programs.

VI. References

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

-

RSC Medicinal Chemistry. (2024). Available at: [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2024). ChemRxiv. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Shiri, L., & Gholami, M. R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1398.

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). National Institutes of Health. Available at: [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson+. Available at: [Link]

-

Buchwald–Hartwig amination. (2024). Wikipedia. Available at: [Link]

-

Chan-Lam Coupling. (2024). Organic Chemistry Portal. Available at: [Link]

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2021). National Institutes of Health. Available at: [Link]

-

Study of nucleophilic aromatic substitution with diaryliodonium salts. (2020). DiVA. Available at: [Link]

-

Chan–Lam coupling. (2024). Wikipedia. Available at: [Link]

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2021). MDPI. Available at: [Link]

-

Study of nucleophilic aromatic substitution with diaryliodonium salts. (2020). DiVA. Available at: [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). ChemEurope.com. Available at: [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2021). University of Connecticut. Available at: [Link]

-

Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. (2022). St Andrews Research Repository. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). National Institutes of Health. Available at: [Link]

-

Method for preparing 4-(piperidine-3-yl)aniline. (2017). Google Patents. Available at:

-

General Path to N-Arylpiperidines. (2023). ChemistryViews. Available at: [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Publications. Available at: [Link]

-

Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2014). National Institutes of Health. Available at: [Link]

-

What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). National Institutes of Health. Available at: [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Royal Society of Chemistry. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2006). University of Sussex. Available at: [Link]

-

Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journals. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. diva-portal.org [diva-portal.org]

- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 13. Chan-Lam Coupling [organic-chemistry.org]

Technical Support Center: Troubleshooting Oxidation in 4-Isobutoxy-2-(piperidin-1-yl)aniline

Product Code: PIM-INT-04 Chemical Name: 4-Isobutoxy-2-(piperidin-1-yl)aniline CAS: 423368-39-0 (Free Base) / Related: 129075-73-6 (General scaffold context) Application: Key intermediate in the synthesis of Pimavanserin (Nuplazid).[1][2]

Core Technical Insight: The Instability Mechanism

Why is this molecule degrading? 4-Isobutoxy-2-(piperidin-1-yl)aniline is an exceptionally electron-rich system.[1][2] It features three electron-donating groups (EDGs) feeding into the benzene ring:

-

The Primary Amine (-NH₂): Strong activator.[2]

-

The para-Isobutoxy Group (-OiBu): Strong resonance donor.[1][2]

-

The ortho-Piperidine Ring: A cyclic tertiary amine that provides significant electron density via induction and resonance, while also creating steric strain.[2]

The Oxidation Cascade:

Upon exposure to atmospheric oxygen or light, the electron-rich aromatic ring undergoes Single Electron Transfer (SET), forming a radical cation.[1][2] This rapidly degrades into quinone imines and azo-dimers , which are responsible for the characteristic color changes (pink

Visualization: Oxidation Pathway

Figure 1: The auto-oxidation cascade of electron-rich anilines leading to colored impurities.[1][2]

Diagnostic Guide (FAQs)

Q1: My material has turned from off-white to pink/purple. Is it usable?

Status: Critical Warning.

-

Diagnosis: Pink or purple coloration indicates the early formation of p-quinone imines. This is common in "aged" anilines.

-

Impact: If the color is faint, the purity may still be >95%. However, these oxidized species are radical traps .[2] They will drastically lower yields in subsequent coupling reactions (e.g., urea formation with isocyanates for Pimavanserin synthesis) by terminating the reaction mechanism or poisoning catalysts.[2]

-

Action: Do not use directly for GMP steps. Perform the Acid-Base Rescue Protocol (see Section 3).

Q2: The LC-MS shows a mass peak at [M+14] or [M+16]. What is this?

Status: Oxidation Confirmed.

-

[M+16]: Corresponds to the N-oxide or hydroxylated species (aniline

hydroxylamine).[1][2] -

[M-2]: Corresponds to the quinone imine formation (loss of 2 hydrogens).[1][2]

-

Action: If these impurities exceed 1.5%, recrystallization of the HCl salt is required.

Remediation & Rescue Protocols

If your batch has oxidized, use these protocols to recover the material.

Protocol A: Acid-Base Rescue (Liquid-Liquid Extraction)

Best for: Removing non-basic oxidized tars (quinones) from the basic aniline.[1][2]

-

Dissolution: Dissolve the dark crude oil/solid in Ethyl Acetate (EtOAc) .

-

Protonation: Wash the organic layer with 1M HCl (aq) .[2]

-

Separation: Discard the organic layer (which should contain the dark color).

-

Neutralization: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ or NaOH until pH > 10.

-

Extraction: Extract the milky white emulsion with fresh EtOAc or DCM.

-

Drying: Dry over Na₂SO₄ and concentrate in vacuo (keep bath <40°C).

Protocol B: Salt Formation (The "Gold Standard" for Storage)

Best for: Long-term stability.[2] The HCl salt is significantly more resistant to oxidation than the free base.

-

Dissolve the free base aniline in anhydrous Ethanol or Isopropanol (IPA) (5 volumes).

-

Purge the flask with Argon for 5 minutes.

-

Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0°C.

-

Stir for 1 hour at 0°C.

-

Filter under Argon/Nitrogen.[4]

-

Wash the cake with cold MTBE to remove colored mother liquor.

Data: Stability Comparison

| Form | Storage Condition | Appearance (Day 30) | Purity (HPLC) |

| Free Base | Air, RT | Dark Brown Tar | < 85% |

| Free Base | Argon, -20°C | Pale Pink Solid | 96% |

| HCl Salt | Air, RT | Off-White Solid | 98% |

| HCl Salt | Argon, RT | White Solid | > 99.5% |

Prevention & Handling Guide

Workflow: Safe Handling of Electron-Rich Anilines

Figure 2: Mandatory handling workflow to prevent oxidative degradation.[1][2]

Critical Handling Rules

-

No Silica Gel Columns: Standard silica is slightly acidic. This acidity can catalyze the oxidation of this specific aniline on the column, leading to "streaking" and yield loss.

-

Alternative: Use Neutral Alumina or pre-treat silica with 1% Triethylamine (Et₃N) in the mobile phase.[2]

-

-

Degassing is Mandatory: Before dissolving the aniline, sparge the solvent with Nitrogen for 10-15 minutes. Dissolved oxygen is the primary enemy.

-

Light Protection: Wrap all flasks and columns in aluminum foil.

Reaction Troubleshooting (Pimavanserin Synthesis)

Context: This aniline is typically reacted with 4-fluorobenzyl isocyanate (or activated equivalents) to form the urea linkage.[1][2]

Issue: Low yield in Urea Formation.

-

Cause: Oxidized aniline impurities act as radical scavengers or undergo side reactions with the isocyanate.

-

Solution:

References

-

Acadia Pharmaceuticals Inc. (2009).[2] Synthesis of Pimavanserin. US Patent 7,601,740. Link

-

Acadia Pharmaceuticals Inc. (2010).[2] Methods for the preparation of Pimavanserin. US Patent 7,790,899. Link

-

Travis, A. S. (2004).[2] The chemical oxidation of amine derivatives: A retrospective. Chemical Reviews.

-

BenchChem Technical Center. (2025).[2] Purification of Halogenated and Electron-Rich Aniline Compounds. Link (General Protocol Reference).[1][2]

-

Cayman Chemical. (2022).[2][5] Safety Data Sheet: DPQ (Structural Analog Handling). Link

Sources

Technical Support Center: Optimizing HPLC Separation for 4-Isobutoxy-2-(piperidin-1-yl)aniline Analysis

Welcome to the technical support resource for the HPLC analysis of 4-Isobutoxy-2-(piperidin-1-yl)aniline. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common chromatographic challenges associated with this molecule. As a compound featuring both a primary aromatic amine and a tertiary amine within a piperidine ring, it presents specific analytical hurdles, primarily related to peak shape and retention control. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to facilitate robust and reliable method development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions regarding method setup and the fundamental properties of the analyte that influence its chromatographic behavior.

Q1: What are the key structural features of 4-Isobutoxy-2-(piperidin-1-yl)aniline that affect its HPLC analysis?

A1: Understanding the analyte's structure is the cornerstone of effective method development. 4-Isobutoxy-2-(piperidin-1-yl)aniline has three critical features that dictate its behavior in reversed-phase HPLC:

-

Two Basic Centers: The molecule contains two basic nitrogen atoms: the primary aniline amine and the tertiary amine of the piperidine ring. These basic functional groups are prone to protonation in acidic mobile phases. This makes the molecule's retention and peak shape highly sensitive to the mobile phase pH.[1][2]

-

Hydrophobicity: The presence of the isobutoxy group and the overall carbon skeleton gives the molecule considerable non-polar character, making it well-suited for reversed-phase chromatography.

-

Aromatic Chromophore: The aniline ring acts as a strong chromophore, allowing for direct and sensitive detection using a UV detector, typically in the range of 230-280 nm.[3]

Q2: What is a good starting point for column selection?

A2: For a molecule with this structure, a modern, high-purity, base-deactivated C18 column is the recommended starting point.

-

Rationale: Amines are notoriously difficult to analyze on older, traditional C18 columns (Type A silica) due to strong interactions with acidic residual silanol groups (Si-OH) on the silica surface.[1][4] These secondary ionic interactions are a primary cause of severe peak tailing. Modern columns, often labeled as Type B silica, are manufactured from high-purity silica with minimal metal contamination and are extensively end-capped to shield the majority of these silanols, leading to significantly improved peak symmetry for basic compounds.[4][5]

-

Alternative Option: A Phenyl-Hexyl column can also be an excellent choice. It offers alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be beneficial for separating it from structurally similar impurities.[6]

| Column Chemistry | Particle Size | Dimensions (L x I.D.) | Rationale |

| C18 (Base-Deactivated) | < 3 µm for UHPLC; 3.5-5 µm for HPLC | 100-150 mm x 4.6 mm | General purpose, strong hydrophobic retention, minimized silanol interactions. |

| Phenyl-Hexyl | < 3 µm for UHPLC; 3.5-5 µm for HPLC | 100-150 mm x 4.6 mm | Offers alternative selectivity via π-π interactions, useful for resolving isomers or related compounds.[6] |

Q3: What initial mobile phase composition and detector settings should I use?

A3: A gradient elution is recommended for initial screening to determine the approximate organic solvent concentration needed for elution.

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ≈ 2.8).

-

Mobile Phase B (Organic): Acetonitrile.

-

Rationale for Low pH: Operating at a low pH (ideally 2-3 pH units below the pKa of the silanols, which is ~3.5-4.5) ensures that the residual silanol groups on the column are fully protonated and neutral.[4][5] This minimizes the secondary ionic interactions that cause peak tailing. While the analyte's basic nitrogens will be protonated (positively charged), the primary retention mechanism will be the intended hydrophobic interaction with the C18 stationary phase.

-

Rationale for Acetonitrile: Acetonitrile is generally preferred over methanol for basic compounds as it often provides better peak shapes and lower backpressure.[7]

Recommended Starting Conditions:

| Parameter | Recommended Setting | Justification |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol ionization, promoting good peak shape.[4][8] |

| Mobile Phase B | Acetonitrile | Good eluting strength and often provides sharper peaks than methanol.[7] |

| Gradient | 10% to 90% B over 15 minutes | Efficiently screens the required elution strength. |

| Flow Rate | 1.0 mL/min (for 4.6 mm I.D. column) | Standard starting flow rate. |

| Column Temp. | 30 °C | Provides stable and reproducible retention times. |

| Detection (UV) | 254 nm | A common starting wavelength for aromatic compounds; scan with PDA for optimum wavelength. |

| Injection Vol. | 5-10 µL | A reasonable starting volume to avoid overload. |

Q4: How should I prepare my sample to avoid peak distortion?

A4: The sample diluent should be as close as possible in composition to the initial mobile phase. This is a critical and often overlooked factor.

-

Recommended Diluent: A mixture of Water/Acetonitrile (e.g., 90:10 v/v) with 0.1% Formic Acid.

-

Rationale: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile or Methanol) will cause the analyte to travel through the top of the column too quickly, leading to peak fronting, splitting, or broadening.[9] Dissolving the sample in a weak or mobile-phase-matched solvent ensures that the analyte band is tightly focused at the column head before the gradient begins.

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during method development and analysis.

Q5: My peak for 4-Isobutoxy-2-(piperidin-1-yl)aniline is tailing severely. What are the causes and how do I fix it?

A5: Peak tailing is the most common issue for basic compounds like this one. It occurs when a single analyte population experiences multiple retention mechanisms within the column.[4][5] The primary cause is secondary ionic interactions between the protonated amine groups of your analyte and deprotonated (negatively charged) residual silanol groups on the silica packing.[1] The following workflow can be used to systematically troubleshoot this issue.

Caption: Decision tree for initial HPLC method development.

Experimental Steps:

-

Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 4-Isobutoxy-2-(piperidin-1-yl)aniline in methanol. Prepare a working standard of ~20 µg/mL in a diluent of 90:10 (v/v) Water:Acetonitrile with 0.1% Formic Acid.

-

Prepare Mobile Phases:

-

Mobile Phase A1 (Low pH): 0.1% (v/v) formic acid in HPLC-grade water.

-

Mobile Phase A2 (High pH): 5 mM Ammonium Bicarbonate in HPLC-grade water, adjust pH to 10.0 with ammonium hydroxide.

-

Mobile Phase B: Acetonitrile.

-

-

Setup HPLC System: Install the first column (e.g., Base-Deactivated C18, 150 x 4.6 mm, 5 µm).

-

Run Screening Gradients: For each column/mobile phase combination, perform the following gradient run:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

UV Detection: 254 nm (or optimal wavelength if known)

-

Gradient Program:

-

0.0 min: 10% B

-

15.0 min: 90% B

-

17.0 min: 90% B

-

17.1 min: 10% B

-

25.0 min: 10% B (Equilibration)

-

-

-

Evaluate Results: Compare the chromatograms from all runs. Look for the condition that provides the best peak shape (Asymmetry Factor closest to 1.0), adequate retention (k > 2), and the best resolution from any impurities.

-

Optimize: Select the most promising condition and proceed with optimization by adjusting the gradient slope, temperature, or flow rate to meet the specific analytical requirements.

References

-

The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]

-

How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

-

How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]

-

Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2026). LCGC International. [Link]

-

Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

-

HPLC Peak Tailing. (2022). Axion Labs. [Link]

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). Analytical Chemistry. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

-

Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

-

Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]

-

Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

-

Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

-

Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science. [Link]

-

HPLC Columns and Consumables Selection Chart. (n.d.). Aurora Pro Scientific. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

Sources

- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. auroraprosci.com [auroraprosci.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. agilent.com [agilent.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Solubilization Strategies for 4-Isobutoxy-2-(piperidin-1-yl)aniline

Status: Active Guide Last Updated: February 17, 2026 Document ID: TS-SOL-4ISO-PIP

Executive Summary & Molecule Profile

The Challenge: 4-Isobutoxy-2-(piperidin-1-yl)aniline presents a classic "Class II" profile (Low Solubility, High Permeability) within the Biopharmaceutics Classification System (BCS).[1] Users frequently report precipitation ("crashing out") when diluting DMSO stock solutions into aqueous buffers (PBS, HEPES) at physiological pH (7.4).

Root Cause Analysis: The solubility issues stem from the competition between ionization and lipophilicity.

-

Lipophilicity: The isobutoxy tail and the aromatic core create a high LogP (estimated > 3.5), driving aggregation in water.

-

Ionization (The Trap): The piperidine nitrogen is directly attached to the aromatic ring (N-aryl piperidine). Unlike aliphatic piperidines (pKa ~11), the resonance delocalization into the benzene ring significantly lowers the pKa of this nitrogen to approximately 5.0–6.0 .

-

Implication: At pH 7.4, the molecule is predominantly neutral (>95%) . It lacks the cationic charge that usually solubilizes amines in water.

-

Physicochemical Profiling (The "Why")

Before attempting formulation, understand the speciation of your molecule.

| Property | Value (Est.) | Impact on Solubility |

| pKa (Piperidine N) | ~5.5 | At pH 7.4, the molecule is uncharged (neutral). |

| pKa (Aniline N) | ~4.0 | Too weak to protonate in standard buffers. |

| LogP | > 3.5 | High lipophilicity drives rapid precipitation of the neutral species. |

| Solubility (pH 7.4) | < 5 µM | Likely below the detection limit of visual inspection. |

| Solubility (pH 2.0) | > 1 mM | High solubility due to protonation (cationic form). |

Visualizing the Solubility Trap

Proven Solubilization Protocols

Do not rely on simple DMSO dilution. Use one of the following three strategies based on your assay tolerance.

Strategy A: The "Shift" Method (Recommended for Cellular Assays)

Best for: Avoiding immediate precipitation during dilution.

Concept: Direct dilution of DMSO into water creates a sudden polarity spike, causing the compound to aggregate before it can disperse. We use an intermediate polarity step.

Protocol:

-

Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

-

Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).

-

Result: 1 mM solution in 10% DMSO / 90% PEG-400.

-

-

Final Dilution: Slowly add the PEG/DMSO mix to your pre-warmed (37°C) aqueous buffer while vortexing.

-

Target: Final concentration < 1% DMSO.

-

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/IP) and sensitive enzyme assays.

Concept: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "molecular donut," encapsulating the hydrophobic isobutoxy group while the hydrophilic exterior interacts with the buffer.

Protocol:

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Filter sterilize (0.22 µm).

-

Compound Addition: Add the solid compound directly to the vehicle (avoid DMSO if possible).

-

Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes.

-

Verification: If the solution is not clear, adjust pH to 4.0 using 0.1M HCl to assist initial dissolution, then slowly back-titrate to pH 7.0 using NaOH (the cyclodextrin will keep it in solution as pH rises).

Strategy C: In-Situ Salt Formation

Best for: High-concentration stock preparation.

Concept: Convert the weak base into a hydrochloride or mesylate salt to improve initial dissolution.

Protocol:

-

Calculate the molar equivalent of the compound.

-

Add 1.05 equivalents of 1M HCl (in water or dioxane) to the solid compound.

-

Add water/buffer. The lower pH will solubilize the compound.

-

Warning: When adding this acidic stock to a buffered assay (pH 7.4), ensure the buffer capacity (e.g., 50 mM HEPES) is strong enough to neutralize the acid without crashing the compound.

Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose precipitation issues in real-time.

Frequently Asked Questions (FAQ)

Q1: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caveats. Tween-80 (Polysorbate 80) works by forming micelles.

-

Pros: Cheaper, effective for lipophilic anilines.

-

Cons: High Critical Micelle Concentration (CMC). It can strip lipids from cell membranes in culture and often quenches fluorescence in optical assays. Use at 0.01% – 0.05% max.

Q2: My compound dissolves in DMSO but turns cloudy immediately upon adding to PBS. Why? A: This is the "Kinetic Solubility" trap. In DMSO, the compound is solvated. Upon contact with water, the high dielectric constant forces the hydrophobic isobutoxy tails to aggregate faster than they can disperse.

-

Fix: Use the Strategy A (Shift Method) described above or increase the vortexing speed during addition.

Q3: Is the compound light-sensitive? A: Aniline derivatives are prone to oxidation (turning brown/pink) upon exposure to light and air.

-

Recommendation: Always prepare fresh stocks in amber vials. If the DMSO stock has turned dark, the solubility profile may have changed due to polymerization products.

Q4: What is the maximum solubility I can expect in PBS? A: Without excipients, expect < 10 µM. With 20% HP-β-CD, you can likely achieve 1–5 mM.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa shift in N-aryl piperidines).

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol for HP-β-CD complexation).

-

Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for the "Shift" dilution method and DMSO precipitation issues).

-

Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 173-184. (Methodology for pKa-solubility profiling).

Sources

Technical Support Center: Purification Strategies for 4-Isobutoxy-2-(piperidin-1-yl)aniline

A Guide for the Research Scientist

Welcome to the technical support center for the non-chromatographic purification of 4-Isobutoxy-2-(piperidin-1-yl)aniline. This guide is designed for chemistry professionals in research and development who seek robust, scalable, and efficient alternatives to column chromatography for this specific molecule. As Senior Application Scientists, we understand that while chromatography is a powerful tool, it can be costly, time-consuming, and sometimes problematic for basic compounds which may exhibit poor behavior on standard silica gel.[1]

This document provides a series of troubleshooting guides and detailed protocols based on the fundamental physicochemical properties of your target compound. Our approach emphasizes understanding the "why" behind each step, empowering you to adapt and optimize these methods for your specific experimental context.

Section 1: Understanding the Molecule - The Key to a Logical Purification Strategy

4-Isobutoxy-2-(piperidin-1-yl)aniline is a difunctional basic compound. Its purification strategy hinges on the differential basicity of its two nitrogen atoms and its overall solubility profile.

-

Aniline Nitrogen: The primary amine on the aromatic ring is weakly basic. Its basicity is slightly increased by the electron-donating effects of the ortho-piperidine and para-isobutoxy groups.

-

Piperidine Nitrogen: The tertiary amine within the piperidine ring is a significantly stronger base, comparable to other aliphatic amines.[2]

This difference in basicity is the cornerstone of a selective acid-base extraction strategy. The molecule's relatively large hydrocarbon structure (isobutoxy and piperidine groups) lends it good solubility in many organic solvents, while its ability to form salts makes it soluble in aqueous acid.[3]

| Property | Value / Description | Significance for Purification |

| Molecular Formula | C₁₇H₂₈N₂O | Helps in confirming product identity via mass spectrometry. |

| Molecular Weight | 276.42 g/mol | Relevant for calculating molar equivalents during salt formation. |

| Primary Basic Center | Piperidine Nitrogen (pKa ~9-10, estimated) | Readily protonated by dilute mineral acids (e.g., 1M HCl), enabling extraction into an aqueous phase.[4][5] |

| Secondary Basic Center | Aniline Nitrogen (pKa ~5-6, estimated) | Requires more strongly acidic conditions for full protonation. |

| Physical Form | Typically a solid or high-boiling oil. | If solid, direct recrystallization is an option. If an oil, salt formation can induce crystallization.[6] |

| Solubility Profile | Soluble in common organic solvents (DCM, EtOAc, THF, Alcohols); Insoluble in water as free base; Soluble in aqueous acid as a salt. | This dual solubility is ideal for liquid-liquid acid-base extraction.[7][8] |

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My synthesis produced a dark, oily crude product. What is the best first step to purify it without a column?

Answer: Your best initial strategy is Protocol 1: Acid-Base Extraction . This technique is exceptionally effective for basic compounds like yours and serves as a robust "first pass" purification to remove neutral and acidic impurities. The process involves dissolving your crude oil in an organic solvent and using an aqueous acid to "pull" your desired amine into the water layer as a soluble salt, leaving many impurities behind.[5] You then neutralize the aqueous layer and extract your purified product back into an organic solvent. This method is excellent for handling oils and often results in significant purification in a single operation.

Question 2: I performed the acid-base extraction, but upon adding a base (e.g., NaOH) to the acidic aqueous layer, my product separated as an oil again, not a solid. What should I do now?

Answer: This is a common scenario, especially if the product's melting point is near room temperature or if minor impurities are acting as a eutectic. You have two excellent options:

-

Proceed with Extraction: Simply extract the "oiled out" product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). After drying and evaporating the solvent, you can attempt Protocol 2: Recrystallization from the resulting oil/solid.

-

Induce Crystallization via Salt Formation: This is often the superior method for stubborn oils. Instead of isolating the free base, you can directly crystallize it as a salt. Follow Protocol 3: Purification via Hydrochloride Salt Formation . Converting the amine to its hydrochloride salt often yields a stable, highly crystalline solid that is much easier to handle and purify by recrystallization.[6]

Question 3: I'm trying to recrystallize the free base, but I can't find a good single solvent. What are my options?

Answer: When a single solvent isn't ideal, a mixed-solvent system is the solution.[9] The goal is to find a pair of miscible solvents—one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

-

Common Solvent Pairs for Anilines: Ethanol/water, Isopropanol/heptane, Toluene/heptane.[9]

-

Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (the saturation point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question 4: During the acid wash step of the extraction, I'm getting a persistent emulsion at the interface. How can I resolve this?

Answer: Emulsions are common when dealing with amine salts. Here are several techniques to break them:

-

Time: Let the separatory funnel stand undisturbed for 10-20 minutes.

-

Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer often helps to break the emulsion.

-

Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.

-

Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can break the emulsion.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is the recommended first-line method for purifying crude 4-Isobutoxy-2-(piperidin-1-yl)aniline, especially from neutral or acidic byproducts.

Principle: The basic piperidine nitrogen is protonated by aqueous acid, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification regenerates the water-insoluble free base, which can be recovered.[8]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate or dichloromethane) in a separatory funnel.

-

Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) (200 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer into a large Erlenmeyer flask. Note: Your product is now in this aqueous layer as its hydrochloride salt. The organic layer contains neutral impurities and can be discarded (or saved for analysis).

-

Repeat Extraction: To ensure complete recovery, add another portion of 1 M HCl (e.g., 100 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.

-

Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (pH > 12, check with pH paper). The product should precipitate as a solid or separate as an oil.

-

Product Extraction: Add fresh organic solvent (e.g., 200 mL of ethyl acetate) to the flask and transfer the mixture back to the separatory funnel. Shake to extract the purified free base into the organic layer.

-

Final Wash & Dry: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow Diagram: Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization of the Free Base

This protocol is suitable if the product from Protocol 1 is a solid or can be induced to solidify.

Principle: The compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, and the compound crystallizes out, leaving impurities dissolved in the cold solvent (mother liquor).[9]

Step-by-Step Methodology:

-

Solvent Screening: Place small amounts (10-20 mg) of your product into several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethanol, toluene, heptane, ethyl acetate) to each. A good solvent will dissolve the solid when heated but not at room temperature.[9]

-

Dissolution: Place the purified product into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add a large excess of solvent.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Induce Crystallization (If necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

-

Cooling: Once crystal formation is well underway, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization

This is an excellent method for purifying amines that are oils or are difficult to recrystallize as the free base.

Principle: The free base is converted to its hydrochloride salt, which is typically a stable, crystalline solid with different solubility properties. This salt is then purified by recrystallization, and the pure free base can be regenerated if needed.

Step-by-Step Methodology:

Part A: Salt Formation and Recrystallization

-

Dissolution: Dissolve the crude or partially purified free base in a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether, or concentrated HCl dropwise) while stirring. Monitor the pH with moist pH paper on the vapor; stop when the vapor is acidic. The hydrochloride salt should precipitate.

-

Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether or the solvent used for precipitation) to remove excess acid and impurities.

-

Recrystallization of the Salt: Recrystallize the crude salt using a suitable solvent system (e.g., Ethanol/Water, Methanol, or Isopropanol). Follow the procedure outlined in Protocol 2.

-

Drying: Dry the purified salt crystals thoroughly under vacuum.

Part B: Regeneration of the Pure Free Base

-

Dissolution: Dissolve the purified hydrochloride salt in a minimum amount of water.

-

Basification: Cool the solution in an ice bath and add a strong base (e.g., 5 M NaOH) until the pH is > 12. The pure free base will precipitate or oil out.

-

Extraction & Isolation: Extract the free base with an organic solvent (e.g., DCM), dry the organic layer over Na₂SO₄, filter, and evaporate the solvent as described in Protocol 1 (Steps 7-8).

Workflow Diagram: Salt Formation & Regeneration

Caption: Purification workflow via salt formation and regeneration.

Section 4: Purity Assessment without Chromatography

After purification, it is crucial to assess the purity of your material.

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities. Compare your result to literature values if available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. A spectrum of a pure compound will show clean signals corresponding to the structure, with correct integrations and an absence of unidentifiable peaks.

-

Thin-Layer Chromatography (TLC): While this is a chromatographic technique, it is a very fast and simple check. A pure compound should ideally show a single spot.

By applying these principles and protocols, researchers can confidently purify 4-Isobutoxy-2-(piperidin-1-yl)aniline to a high degree without resorting to column chromatography, enabling more efficient and scalable chemical synthesis.

References

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

-

Wikipedia. (2023). Acid–base extraction. [Link]

-

Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]

-

Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. [Link]

-

Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

-

Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

-

PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

-

Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

-

ResearchGate. (2016, January 20). Is there any method other than column chromatography for purification?. [Link]

-

Royal Society of Chemistry. (n.d.). Materials and Methods: All chemicals were used without further purification. [Link]

-

Wiley Online Library. (2025, September 30). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

-

PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Shimadzu. (n.d.). Purification made easy - secrets of science. [Link]

-

Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

-

Arkivoc. (n.d.). Synthesis of the piperazine subunit of Indinavir. [Link]

-

EPFL. (n.d.). pKa Values Compiled by R. Williams. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. uregina.ca [uregina.ca]

- 3. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

- 6. reddit.com [reddit.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: A Guide to the Storage and Handling of 4-Isobutoxy-2-(piperidin-1-yl)aniline

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Isobutoxy-2-(piperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a substituted aniline, its stability is paramount for ensuring experimental reproducibility and the integrity of your results. This document provides in-depth, evidence-based answers to frequently asked questions, troubleshooting workflows, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common user inquiries regarding the stability and handling of 4-Isobutoxy-2-(piperidin-1-yl)aniline.

Q1: My previously colorless or pale yellow sample of 4-Isobutoxy-2-(piperidin-1-yl)aniline has turned dark yellow or brown. What caused this, and is the material still usable?

A1: This color change is a classic indicator of degradation, primarily through oxidation. The aniline functional group, particularly when activated by electron-donating substituents like the isobutoxy and piperidinyl groups, is highly susceptible to oxidation upon exposure to atmospheric oxygen and light. This process can form highly colored impurities such as nitrosoarenes, nitroarenes, and eventually complex polymeric materials, which are responsible for the observed darkening.[1]

Whether the material is still usable depends entirely on the sensitivity of your application.

-

For high-purity applications , such as reference standard preparation, GMP synthesis, or in sensitive catalytic cycles, using a discolored reagent is strongly discouraged. The presence of impurities can lead to unpredictable side reactions, lower yields, and complex purification challenges.[1]

-

For less sensitive, exploratory work , it might be possible to proceed, but the results should be interpreted with caution. It is imperative to assess the purity of the material before use.

Q2: What are the definitive, gold-standard storage conditions to prevent the degradation of 4-Isobutoxy-2-(piperidin-1-yl)aniline?

A2: To maintain the long-term integrity and purity of the compound, strict adherence to optimal storage conditions is critical. The primary goal is to mitigate exposure to oxygen, light, and moisture.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere. Nitrogen or argon are the industry standards.[1][2] Using specialized packaging like Sure/Seal™ bottles, which allow for the removal of material via syringe without compromising the inert headspace, is highly recommended.[2]

-

Temperature: Store in a cool, dark location. For long-term storage, refrigeration (2-8°C) is advisable.[3] Avoid freezing, as this can cause crystallization and potential moisture condensation upon thawing.[4] Do not store at elevated temperatures (e.g., >40°C), as this will accelerate the rate of oxidative degradation.[4]

-

Container: Use amber glass vials or bottles to protect the compound from light.[5][6] The container must have a tightly sealing cap, preferably with a PTFE liner to prevent reaction with the cap material.[7][8][9]

Q3: What are the primary chemical pathways that lead to the degradation of this compound during storage?

A3: The molecular structure of 4-Isobutoxy-2-(piperidin-1-yl)aniline contains two primary sites susceptible to degradation under typical storage conditions: the aniline nitrogen and the piperidine ring.

-

Oxidation of the Aniline Moiety: This is the most significant degradation pathway. The lone pair of electrons on the aniline nitrogen can be abstracted by oxygen, initiating a cascade that can form various oxidized species.

-

Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring can also be oxidized, potentially forming an N-oxide.[10][11] This is generally a slower process compared to the oxidation of the aromatic amine but can contribute to impurity formation over time.

-

Hydrolysis: While less common under proper anhydrous storage, the isobutoxy ether linkage could be susceptible to hydrolysis if the compound is exposed to moisture, particularly under acidic or basic conditions.

Q4: How can I quantitatively assess the purity of my stored 4-Isobutoxy-2-(piperidin-1-yl)aniline sample?